

# Application Notes and Protocols for Forced Degradation Studies of Lansoprazole

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## Compound of Interest

Compound Name: *Lansoprazole Sulfone*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Lansoprazole. The goal of these studies is to identify potential degradation products that may form under various stress conditions, which is a critical step in drug development and stability testing as mandated by regulatory bodies like the ICH.

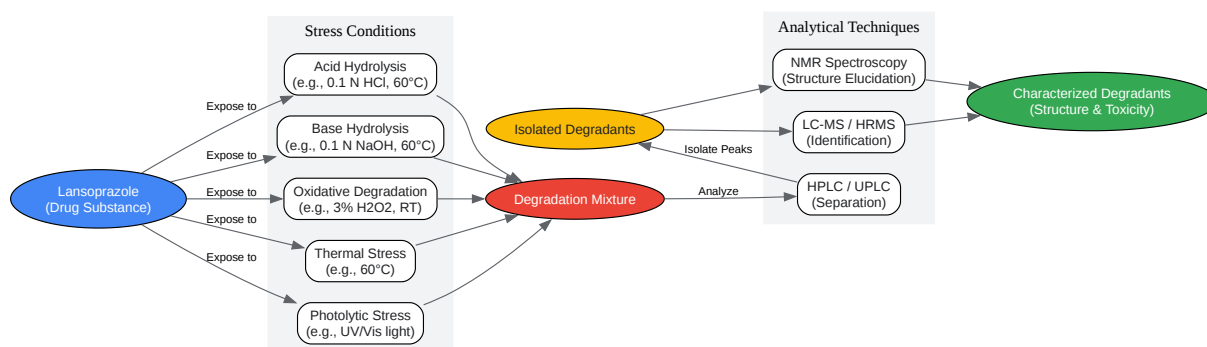
## Introduction

Lansoprazole is a proton pump inhibitor that suppresses gastric acid production.<sup>[1]</sup> Its chemical structure, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, is susceptible to degradation under certain environmental conditions. Forced degradation studies, or stress testing, are essential to elucidate the intrinsic stability of the drug substance, identify degradation pathways, and characterize the resulting degradants.<sup>[2]</sup> This information is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.

Lansoprazole has been found to be susceptible to degradation under acidic, basic, neutral hydrolytic, and oxidative stress conditions.<sup>[3][4]</sup> However, it has demonstrated stability under thermal and photolytic stress.<sup>[3][4]</sup>

## Experimental Workflow

The general workflow for conducting forced degradation studies of Lansoprazole involves subjecting the drug substance to various stress conditions, followed by separation and identification of the resulting degradants using appropriate analytical techniques.



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**Caption:** Overall workflow for forced degradation studies of Lansoprazole.

## Summary of Degradation Products

The following table summarizes the key degradation products of Lansoprazole identified under various stress conditions.

Stress Condition	Degradant Name/Structure	Molecular Formula	Reference
Acid Hydrolysis	1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one	C15H9N3OS	[4][5]
Lansoprazole Sulfide (DP-1)	C16H14F3N3OS	[2]	
2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine	C9H10F3NO2	[6]	
Base Hydrolysis	7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[4,7]imidazo[2,1-b]benzo[4,7]imidazo[2,1-d][3,7]thiadiazine	C23H16F3N5OS	[8][9]
Oxidative Degradation	Lansoprazole Sulfone (DI-I)	C16H14F3N3O3S	[7]
Lansoprazole N-oxide	C16H14F3N3O3S	[7]	
Spontaneous Degradation	3H-benzimidazole-2-thione	C7H6N2S	[6]
3H-benzimidazole-2-one	C7H6N2O	[6]	

## Experimental Protocols

Below are detailed protocols for conducting forced degradation studies on Lansoprazole.

## Protocol 1: Acidic Degradation

Objective: To induce and identify degradation products of Lansoprazole under acidic conditions.

Materials:

- Lansoprazole drug substance
- Hydrochloric acid (HCl), 0.1 N and 2 N solutions
- Methanol, HPLC grade
- Water, Milli-Q or equivalent
- Round bottom flask
- Reflux condenser
- Water bath
- HPLC system with UV or PDA detector
- LC-MS system for identification

Procedure:

- Accurately weigh 200 mg of Lansoprazole and transfer it to a round bottom flask.
- Add 50 mL of 0.1 N HCl to the flask.
- Reflux the mixture at 60°C for 8 hours.<sup>[8]</sup> If sufficient degradation is not achieved, the normality of the acid can be gradually increased up to 2 N.<sup>[8]</sup>
- After the specified time, cool the solution to room temperature.
- Neutralize the solution with an appropriate amount of a suitable base (e.g., 0.1 N NaOH).
- Dissolve the resultant sample in methanol and dilute with the mobile phase to a suitable concentration for HPLC analysis.<sup>[8]</sup>

- Inject 10  $\mu$ L of the sample into the HPLC system.[\[8\]](#)
- Analyze the chromatogram for the appearance of new peaks corresponding to degradation products.
- For structural elucidation, subject the degradation mixture to LC-MS analysis.

## Protocol 2: Alkaline Degradation

Objective: To induce and identify degradation products of Lansoprazole under basic conditions.

Materials:

- Lansoprazole drug substance
- Sodium hydroxide (NaOH), 0.1 N solution
- Methanol, HPLC grade
- Water, Milli-Q or equivalent
- Round bottom flask
- Reflux condenser
- Water bath
- HPLC system with UV or PDA detector
- LC-MS system for identification

Procedure:

- Accurately weigh 200 mg of Lansoprazole and transfer it to a round bottom flask.
- Add 50 mL of 0.1 N NaOH to the flask.
- Reflux the mixture at 60°C for 8 hours.[\[8\]](#)

- After the specified time, cool the solution to room temperature.
- Neutralize the solution with an appropriate amount of a suitable acid (e.g., 0.1 N HCl).
- Dissolve the resultant sample in methanol and dilute with the mobile phase to a suitable concentration for HPLC analysis.[8]
- Inject 10  $\mu$ L of the sample into the HPLC system.[8]
- Analyze the chromatogram for new degradation peaks. A major, higher molecular weight impurity has been reported under these conditions.[8]
- Utilize LC-MS for the identification of the degradation products.

## Protocol 3: Oxidative Degradation

Objective: To induce and identify degradation products of Lansoprazole under oxidative stress.

Materials:

- Lansoprazole drug substance
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), 3% solution
- Methanol, HPLC grade
- Water, Milli-Q or equivalent
- Volumetric flask
- HPLC system with UV or PDA detector
- LC-MS system for identification

Procedure:

- Prepare a 1.0 mg/mL solution of Lansoprazole in a mixture of acetonitrile and water (50:50, v/v).[2]

- To this solution, add 2% hydrogen peroxide.[2]
- Keep the solution at room temperature and monitor the degradation over time.
- At appropriate time points, withdraw samples and dilute them with the mobile phase for HPLC analysis.
- Inject the samples into the HPLC system to monitor the formation of degradants.
- Characterize the oxidative degradants using LC-MS. Key degradants to look for include **Lansoprazole sulfone** and Lansoprazole N-oxide.[7]

## Protocol 4: Analytical Method for Separation

Objective: To separate Lansoprazole from its degradation products using a stability-indicating HPLC method.

Instrumentation:

- HPLC system with a photodiode array (PDA) detector.

Chromatographic Conditions:

- Column: YMC Pack Pro C18, 150 mm x 4.6 mm, 5  $\mu$ m particle size.[5]
- Mobile Phase A: Water.[5]
- Mobile Phase B: Acetonitrile, water, and triethylamine in the ratio of 160:40:0.1 (v/v/v), with the pH adjusted to 7.0 using phosphoric acid.[5]
- Gradient Program: A linear gradient can be optimized to achieve separation. A reported gradient is T/%B: 0/10, 40/80, 50/80, 51/10, 60/10.[5]
- Flow Rate: 0.8 mL/min.[5]
- Detection Wavelength: 285 nm.[5]
- Injection Volume: 10  $\mu$ L.[5]

## Characterization of Degradants

For the structural elucidation of the identified degradation products, a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended.

- LC-MS/HRMS: Provides accurate mass measurements, which are crucial for determining the elemental composition of the degradants.[7]
- NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, HMBC): These techniques provide detailed information about the chemical structure and connectivity of atoms within the degradant molecules.[8]

## Conclusion

The provided application notes and protocols offer a robust framework for conducting forced degradation studies of Lansoprazole. By systematically applying these stress conditions and analytical techniques, researchers can effectively identify and characterize potential degradants, thereby ensuring the development of a safe, stable, and effective pharmaceutical product. It is important to note that specific conditions may need to be optimized based on the formulation and intended storage conditions of the final drug product.

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